2-Chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline
Description
2-Chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline is a halogenated quinoline derivative characterized by a chloro substituent at position 2, a fluorine atom at position 6, and a 2,2-diethoxycarbonyl vinyl group at position 3 of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for tunable electronic properties and reactivity.
Properties
IUPAC Name |
diethyl 2-[(2-chloro-6-fluoroquinolin-3-yl)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO4/c1-3-23-16(21)13(17(22)24-4-2)9-11-7-10-8-12(19)5-6-14(10)20-15(11)18/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURRAOQISCGDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N=C2C=CC(=CC2=C1)F)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653655 | |
| Record name | Diethyl [(2-chloro-6-fluoroquinolin-3-yl)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-73-0 | |
| Record name | Diethyl [(2-chloro-6-fluoroquinolin-3-yl)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluoroquinoline with diethyl oxalate under specific conditions to introduce the diethoxycarbonyl group . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The diethoxycarbonyl group can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, carboxylic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline is utilized in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 2-chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline to other quinoline derivatives can be analyzed through substituent variations and reported data. Below is a comparative analysis with three closely related compounds:
Table 1: Structural Comparison of Quinoline Derivatives
Key Observations:
Substituent Effects on Reactivity and Properties: The fluoro substituent at position 6 in the target compound (vs. The diethoxycarbonyl vinyl group at position 3 (shared with ) introduces steric bulk and electron-withdrawing effects, which may influence solubility and reactivity in cross-coupling reactions. By contrast, the nitrovinyl group in offers stronger electron-withdrawing properties, making it more reactive toward nucleophilic attack.
Positional Variations :
- Substitution at position 6 (fluoro, ethoxy, methyl, or trifluoromethyl) significantly alters physicochemical properties. For example, the trifluoromethyl group in increases hydrophobicity and metabolic stability, a feature leveraged in pharmaceutical design.
Synthetic Utility :
- The target compound and its analogs (e.g., ) are primarily used as intermediates. For instance, is listed by suppliers like Leap Chem Co., Ltd., indicating industrial relevance for further functionalization.
Research Findings and Limitations
- Gaps in Data : Experimental comparisons of solubility, stability, or reactivity are absent. For example, the fluoro substituent’s impact on bioavailability relative to methyl or ethoxy groups is speculative without direct studies.
Biological Activity
2-Chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline (CAS No. 1031928-73-0) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
The molecular formula of this compound is C17H15ClFNO4, and it has a molecular weight of 351.76 g/mol. The compound features a chloro group, a fluoro group, and a diethoxycarbonyl moiety, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClFNO4 |
| Molecular Weight | 351.76 g/mol |
| IUPAC Name | diethyl 2-[(2-chloro-6-fluoroquinolin-3-yl)methylidene]propanedioate |
| InChI Key | XURRAOQISCGDEK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can inhibit specific enzymes by binding to their active or allosteric sites, leading to altered enzymatic functions. This interaction may affect cellular pathways related to growth and proliferation, making the compound a candidate for therapeutic applications in cancer treatment and antimicrobial therapies.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis in certain cancer cell lines by modulating signaling pathways associated with cell survival.
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in metabolic processes has been documented, suggesting its potential use as a lead compound in drug development.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
- Anticancer Research : In vitro studies reported in Cancer Letters indicated that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
